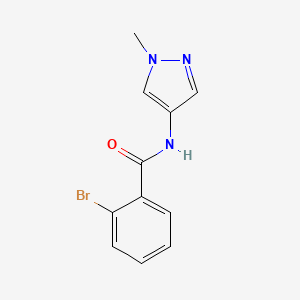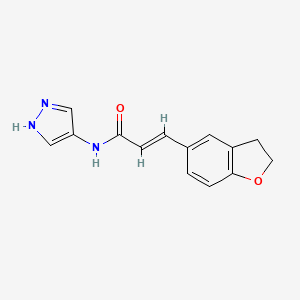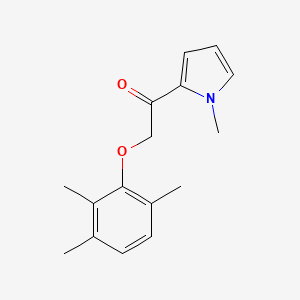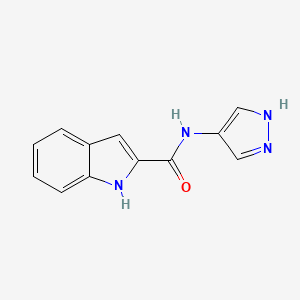
N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide, also known as INDY, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cell growth, proliferation, and survival. This compound has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. This compound has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and immune modulation. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce tumor size in animal models. In neurology, this compound has been found to protect neurons from oxidative stress and inflammation, and improve cognitive function in animal models. In immunology, this compound has been found to modulate the immune system, reducing inflammation and autoimmunity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide in lab experiments is its potential therapeutic applications in various fields of medicine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development. One limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and studied.
Zukünftige Richtungen
There are several future directions for research on N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide. One direction is to study the potential therapeutic applications of this compound in cancer research, neurology, and immunology. Another direction is to study the mechanism of action of this compound, including its interactions with various enzymes and signaling pathways. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
The synthesis of N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide involves the reaction of 1H-indole-2-carboxylic acid with 4-hydrazinylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In cancer research, this compound has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neurology, this compound has been studied for its potential neuroprotective effects, as it has been found to protect neurons from oxidative stress and inflammation. In immunology, this compound has been found to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12(15-9-6-13-14-7-9)11-5-8-3-1-2-4-10(8)16-11/h1-7,16H,(H,13,14)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMPVNZEFOPRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

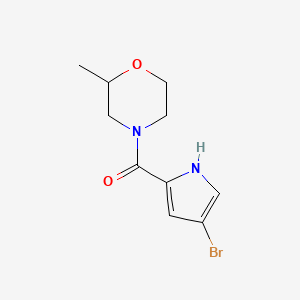
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)
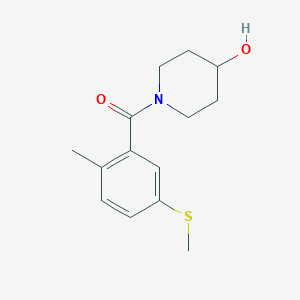
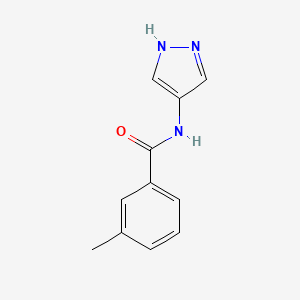
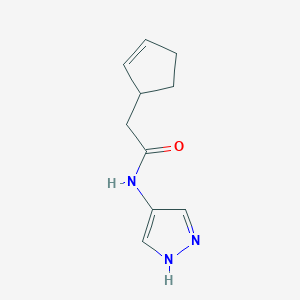
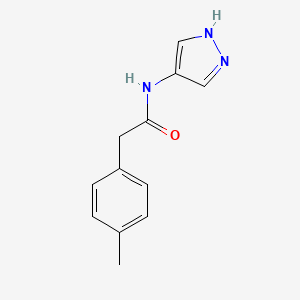
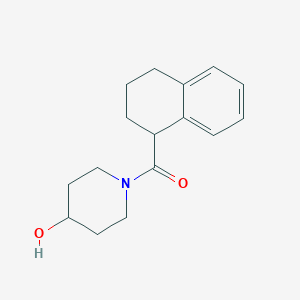
![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)
![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
